molecular formula C18H20N4OS B2389836 (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide CAS No. 871804-23-8

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide

Cat. No.: B2389836
CAS No.: 871804-23-8
M. Wt: 340.45
InChI Key: GGQZXCKAODADDE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is a complex organic compound featuring a thiazole ring, a cyano group, and a butenamide moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to targetCOX-1 and COX-2 enzymes , which play a crucial role in the inflammatory response.

Mode of Action

Related compounds have demonstratedinhibition of COX-1 and COX-2 enzymes . This inhibition can lead to a decrease in the production of prostaglandins, which are key mediators of inflammation and pain.

Biochemical Pathways

Given its potential cox-1 and cox-2 inhibition, it may impact thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling.

Result of Action

Related compounds have shownanti-inflammatory activity . This suggests that (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide might also exhibit anti-inflammatory effects, potentially through the inhibition of prostaglandin production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,5-diethylphenylamine with carbon disulfide and an appropriate halogenating agent.

    Coupling Reaction: The thiazole derivative is then coupled with a cyanoacrylamide under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory and anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Diethylphenyl)-1,3-thiazol-2-amine: A precursor in the synthesis of (Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide.

    1,3,4-Thiadiazole Derivatives: Compounds with similar structural motifs and biological activities.

    2-Amino-5-methylthiazole: Another thiazole derivative with comparable chemical properties.

Uniqueness

This compound stands out due to its unique combination of a cyano group, thiazole ring, and butenamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields.

Properties

IUPAC Name

(Z)-2-cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-4-12-6-7-13(5-2)14(8-12)16-10-24-18(22-16)21-11(3)15(9-19)17(20)23/h6-8,10H,4-5H2,1-3H3,(H2,20,23)(H,21,22)/b15-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZXCKAODADDE-PTNGSMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)NC(=C(C#N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=C(C=C1)CC)C2=CSC(=N2)N/C(=C(/C#N)\C(=O)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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